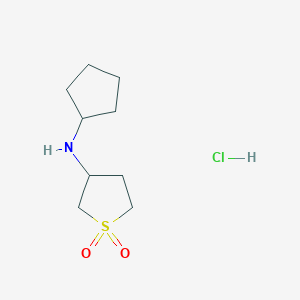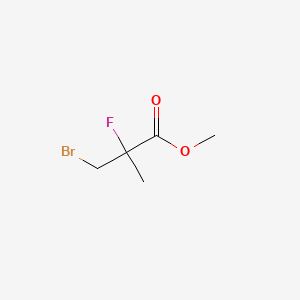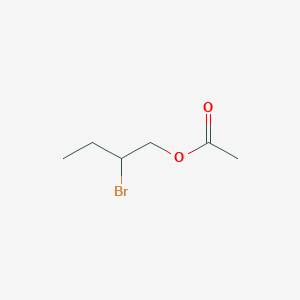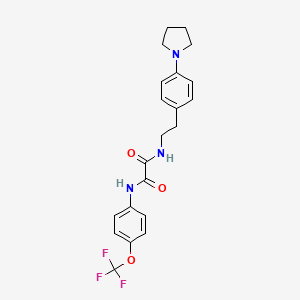
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperidine rings and acetamide groups, which are often seen in pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-phenoxypropylacetamide derivatives, as mentioned in paper , involves the preparation of compounds with both gastric acid antisecretory and cytoprotective properties. Similarly, paper describes the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives through a sequence of reactions starting with benzenesulfonyl chloride and 1-aminopiperidine, followed by substitution reactions. These methods typically involve the use of reagents such as sodium hydride and solvents like N,N-Dimethylformamide (DMF) for the synthesis of piperidine-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds related to the one is characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active molecules. The spectral data, including IR, EIMS, and (1)H-NMR, are used to confirm the structure of synthesized compounds, as seen in the synthesis of N-substituted derivatives in paper . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically substitution reactions, where different electrophiles are introduced to a nitrogen atom in the piperidine ring. The reactions are carefully controlled, often requiring specific conditions such as dynamic pH control or the presence of anhydrous potassium carbonate, as mentioned in papers and . These reactions are essential for the introduction of various functional groups that may confer the desired biological activity to the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. The pharmacological properties, such as antiulcer activity in the case of N-phenoxypropylacetamide derivatives , are also a direct result of the chemical structure. The synthesized compounds are typically evaluated for their biological activities against various enzymes, which can provide insight into their potential therapeutic applications.
科学的研究の応用
Enzyme Inhibitory Activities
A study by Virk et al. (2018) showcased the synthesis of triazole analogues through both conventional and microwave-assisted protocols. These compounds, including structures resembling the queried acetamide, were evaluated for their inhibitory potential against key enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The research highlighted compound 8g, demonstrating significant activity against these enzymes, supporting the potential therapeutic applications of these compounds (Virk et al., 2018).
Insecticidal Activities
Bakhite et al. (2014) synthesized pyridine derivatives with structural similarities to the queried compound, investigating their toxicity against cowpea aphid, Aphis craccivora Koch. The study revealed that one of the compounds exhibited approximately four-fold the insecticidal activity of the standard acetamiprid insecticide, indicating the potential for developing new, effective pesticides from these compounds (Bakhite et al., 2014).
Antimicrobial Nano‐Materials
Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species. The study found that certain derivatives were more effective against fungi than bacteria, emphasizing the role of specific substituents on benzothiazole rings in enhancing anticandidal activity. This research points towards the potential application of these compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Analgesic Capsaicinoids
Park et al. (1995) conducted a study on a capsaicinoid compound, which, although not the exact queried molecule, shares structural motifs with piperidine derivatives. The research focused on the crystal structure of the compound and its potential as a potent analgesic, contributing to the understanding of how structural variations in capsaicinoids can influence their pharmacological properties (Park et al., 1995).
特性
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-10-8-14(9-11-20)12-18-17(21)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORUUEOMBOHIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)
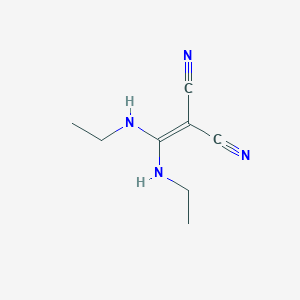
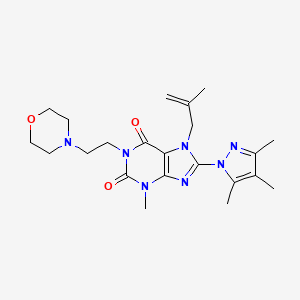
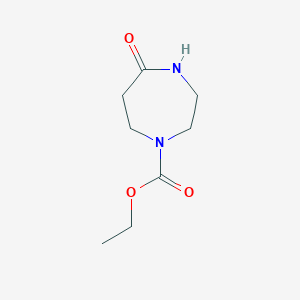
![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)
![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)
